(R)-Ethyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Analysis
- This compound is utilized in the synthesis of complex organic molecules, such as in the study by Enders, Berg, and Jandeleit (2003), where it was involved in the synthesis of (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, highlighting its utility in constructing sulfone derivatives through Horner‐Wadsworth‐Emmons reactions (Enders, Berg, & Jandeleit, 2003).
- Vogt et al. (2013) characterized polymorphic forms of a related compound, showcasing the importance of such entities in the study of polymorphism in pharmaceutical compounds, which is crucial for understanding their physical and chemical properties (Vogt et al., 2013).
- Meroni et al. (2009) reported the preparation of benzothiazoles from a derivative of the compound, highlighting its role in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry and material science (Meroni et al., 2009).
Enantioselective Catalysis and Ligand Synthesis
- The compound is involved in the synthesis of chiral ligands and enantioselective catalysis, as demonstrated by Dai, Zhu, and Hao (2000), who explored the importance of bulky N-alkyl groups in indole-containing chiral β-tertiary amino alcohols for controlling enantioselectivity in reactions (Dai, Zhu, & Hao, 2000).
Pharmaceutical and Material Science Applications
- Research on related compounds includes the study of polymorphism, as seen in the work by Vogt et al. (2013), which is essential for pharmaceutical development and the design of materials with specific physical properties (Vogt et al., 2013).
- The compound's derivatives have been investigated for their potential as intermediates in synthesizing pharmaceutical agents, such as in the synthesis of Dabigatran Etexilate, an anticoagulant medication (Huansheng, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.ClH/c1-2-18-12(16)11(8-14)15-13(17)19-9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,14H2,1H3,(H,15,17);1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFNRMTWMDBKDZ-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN)NC(=O)OCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CN)NC(=O)OCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Ethyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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